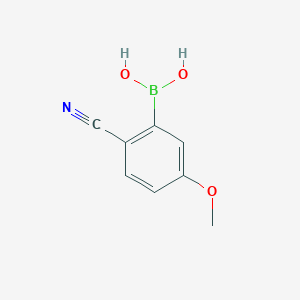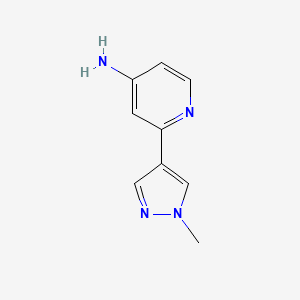
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the second position and a trimethylsilyl group at the fifth position
Vorbereitungsmethoden
The synthesis of 2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one typically involves the reaction of 2-amino-4-hydroxypyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dimethylpyrimidine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-Amino-5-methylpyrimidine: Has a methyl group instead of a trimethylsilyl group, affecting its lipophilicity and biological activity.
2-Amino-5-chloropyrimidine:
The uniqueness of this compound lies in the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
59523-08-9 |
|---|---|
Molekularformel |
C7H13N3OSi |
Molekulargewicht |
183.28 g/mol |
IUPAC-Name |
2-amino-5-trimethylsilyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H13N3OSi/c1-12(2,3)5-4-9-7(8)10-6(5)11/h4H,1-3H3,(H3,8,9,10,11) |
InChI-Schlüssel |
ABLUGIXEYNXLHS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CN=C(NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)






![6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912219.png)



![1-(1-Azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B11912226.png)

